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Compound of Interest

Compound Name: 2,3-Difluoro-L-tyrosine

Cat. No.: B15495563

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core spectroscopic properties of 2,3-
Difluoro-L-tyrosine, an unnatural amino acid of increasing interest in drug development and
protein engineering. Due to the limited availability of comprehensive spectroscopic data for this
specific isomer, this guide combines established data for the parent amino acid, L-tyrosine, with
expected spectral shifts and characteristics based on fluorine substitution patterns observed in
related aromatic compounds. This approach provides a robust predictive framework for
researchers working with 2,3-Difluoro-L-tyrosine.

Introduction to 2,3-Difluoro-L-tyrosine

2,3-Difluoro-L-tyrosine is a fluorinated analog of the natural amino acid L-tyrosine. The
introduction of fluorine atoms onto the phenyl ring can significantly alter the electronic and
steric properties of the molecule. These modifications can lead to enhanced protein stability,
altered enzymatic activity, and can serve as a sensitive probe for NMR spectroscopy and other
biophysical studies. Understanding the spectroscopic signature of this compound is crucial for
its effective application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic parameters for L-tyrosine and the
anticipated values for 2,3-Difluoro-L-tyrosine. The data for the latter are estimations based on
the known effects of fluorine substitution on the aromatic ring.
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Table 1: UV-Vis Absorbance Data

Molar Absorptivity

Compound Solvent Amax (nm)
(¢) (M~*cm™)

] 0.1 M Phosphate
L-Tyrosine 274 1,405
Buffer (pH 7)

2,3-Difluoro-L-tyrosine 0.1 M Phosphate

_ ~270-275 ~1,400-1,600
(Predicted) Buffer (pH 7)

Note: Fluorine substitution on the phenyl ring is expected to cause a slight hypsochromic (blue)
shift in the absorbance maximum.

Table 2: Fluorescence Spectroscopy Data

Excitation Emission Quantum Yield
Compound Solvent
Amax (nm) Amax (nm) (P)

] 0.1 M Phosphate
L-Tyrosine 274 303 0.14
Buffer (pH 7)

2,3-Difluoro-L-
] 0.1 M Phosphate

tyrosine ~270-275 ~300-305 ~0.1-0.2
) Buffer (pH 7)

(Predicted)

Note: The fluorescence properties are anticipated to be similar to L-tyrosine, with minor shifts in
excitation and emission maxima corresponding to the altered absorbance.

Table 3: NMR Spectroscopy Data (*H, 13C, 1°F)
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Chemical Shift Key
Compound Nucleus Solvent (6) Range Characteristic
(ppm) s
) Distinct aromatic
Aromatic: 6.8-
) ) ) doublets and
L-Tyrosine H D20 7.2, Aliphatic: ) )
aliphatic
2.8-4.0 _
multiplets.[1][2]
Aromatic signals
2,3-Difluoro-L- Aromatic: 6.9- will show
tyrosine H D20 7.3, Aliphatic: complex splitting
(Predicted) 2.8-4.0 due to H-F
coupling.
Aromatic: 116-
) ) Six aromatic
] 156, Aliphatic: )
L-Tyrosine 13C D20 carbon signals.
37-57, Carbonyl:
[1]
~174
Aromatic signals
will exhibit
splitting due to
) Aromatic: 110- C-F coupling.
2,3-Difluoro-L- ) ) )
] 160, Aliphatic: Carbons directly
tyrosine 13C D20
) 37-57, Carbonyl: bonded to
(Predicted) . .
~174 fluorine will show
large one-bond
C-F coupling
constants.
2,3-Difluoro-L- 19F D20 -110 to -150 Two distinct
tyrosine signals are
(Predicted) expected for the

two non-
equivalent
fluorine atoms,
with splitting
patterns

influenced by F-F
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and F-H
coupling.
Table 4: Mass Spectrometry Data
. Molecular Weight Key Fragment lons
Compound lonization Method .
(Da) (m/z) (Predicted)
] 136 (loss of -COOH),
L-Tyrosine ESI/MALDI 181.19 ) )
107 (benzylic cation)
172 (loss of -COOH),
2,3-Difluoro-L-tyrosine  ESI/MALDI 217.17 143 (difluorobenzylic

cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 2,3-Difluoro-L-
tyrosine, based on standard methods for amino acid analysis.

UV-Vis Absorbance Spectroscopy

o Sample Preparation: Prepare a stock solution of 2,3-Difluoro-L-tyrosine in 0.1 M phosphate
buffer (pH 7.0). From this, prepare a dilution to a final concentration of approximately 0.1-0.2
mM.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition: Record the absorbance spectrum from 200 to 400 nm. Use the 0.1 M
phosphate buffer as a blank reference.

e Analysis: Determine the wavelength of maximum absorbance (Amax) and calculate the molar
absorptivity (€) using the Beer-Lambert law (A = cl), where A is the absorbance, c is the
concentration in mol/L, and | is the path length in cm.

Fluorescence Spectroscopy
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e Sample Preparation: Prepare a dilute solution of 2,3-Difluoro-L-tyrosine (e.g., 10-20 pM) in
0.1 M phosphate buffer (pH 7.0) to avoid inner filter effects.

e Instrumentation: Use a spectrofluorometer.
o Data Acquisition:

o Excitation Spectrum: Set the emission monochromator to the expected emission
maximum (~303 nm) and scan the excitation wavelengths from 240 to 290 nm.

o Emission Spectrum: Set the excitation monochromator to the determined excitation
maximum (~274 nm) and scan the emission wavelengths from 280 to 400 nm.

e Quantum Yield Determination: The fluorescence quantum yield can be determined relative to
a standard of known quantum yield, such as L-tryptophan (® = 0.14 in water).

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Difluoro-L-tyrosine in 0.5-0.7
mL of deuterium oxide (D20). A small amount of a suitable internal standard (e.g., DSS or
TSP) can be added for chemical shift referencing.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with
probes for H, 13C, and 1°F detection.

o Data Acquisition:

o

IH NMR: Acquire a standard one-dimensional proton spectrum.
o 13C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum.
o 1%F NMR: Acquire a one-dimensional fluorine spectrum.

o 2D NMR (Optional): COSY, HSQC, and HMBC experiments can be performed to aid in the
complete assignment of proton and carbon signals and to determine coupling constants.

e Analysis: Process the spectra using appropriate software to determine chemical shifts (d) in
ppm, coupling constants (J) in Hz, and integration values.
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Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of 2,3-Difluoro-L-tyrosine (e.g., 10-100 uM)
in a suitable solvent system for the chosen ionization method (e.g., 50:50 acetonitrile:water
with 0.1% formic acid for ESI).

 Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap instrument, coupled with an electrospray ionization (ESI) or matrix-assisted laser
desorption/ionization (MALDI) source.

o Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated
molecule [M+H]*. For fragmentation analysis, perform tandem mass spectrometry (MS/MS)
by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

e Analysis: Determine the accurate mass of the parent ion to confirm the elemental
composition. Analyze the MS/MS spectrum to identify characteristic fragment ions.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental and
logical workflows relevant to the study of 2,3-Difluoro-L-tyrosine.
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Sample Preparation

_______________________ 2,3-Difluoro-L-tyrosine |
i (Pure Compound)

Dilute Solution Very Dilute Solution Concentrated Solution Dilute Solution
(0.1-0.2 mM in Buffer) (10-20 pM in Buffer) (5-10 mg in D20) (in ACN/H20)
-

Spectroscopic Analysis

d

NMR Spectroscopy Mass Spectrometry

UV-Vis Spectroscopy (HRMS, MS/MS)

Fluorescence Spectroscopy (tH, 15C, 19F)

Data Output & Interpretation

Y A4
Amax Excitation/Emission Amax
Molar Absorptivity (g) Quantum Yield ()

Chemical Shifts (8)

Coupling Constants (J)

Accurate Mass
Fragmentation Pattern

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 2,3-Difluoro-L-tyrosine.
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Caption: A logical workflow for the synthesis and purification of 2,3-Difluoro-L-tyrosine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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tyrosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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